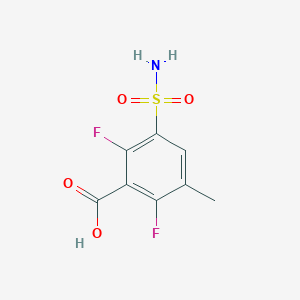
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid is a chemical compound with the molecular formula C8H7F2NO4S It is characterized by the presence of two fluorine atoms, a methyl group, and a sulfamoyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid typically involves the introduction of the fluorine atoms, methyl group, and sulfamoyl group onto the benzoic acid core through a series of chemical reactions. One common method involves the use of 2,6-difluorotoluene as a starting material, which undergoes sulfonation followed by oxidation to introduce the sulfamoyl and carboxyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-3-carboxy-5-sulfamoylbenzoicacid.
Reduction: Formation of 2,6-difluoro-3-methyl-5-aminobenzoicacid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
類似化合物との比較
Similar Compounds
2,6-Difluoro-3-methylbenzoicacid: Lacks the sulfamoyl group.
3-Methyl-5-sulfamoylbenzoicacid: Lacks the fluorine atoms.
2,6-Difluoro-5-sulfamoylbenzoicacid: Lacks the methyl group.
Uniqueness
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid is unique due to the combination of fluorine atoms, a methyl group, and a sulfamoyl group on the benzoic acid core
特性
分子式 |
C8H7F2NO4S |
|---|---|
分子量 |
251.21 g/mol |
IUPAC名 |
2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO4S/c1-3-2-4(16(11,14)15)7(10)5(6(3)9)8(12)13/h2H,1H3,(H,12,13)(H2,11,14,15) |
InChIキー |
FNKBJVIVKKSCRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
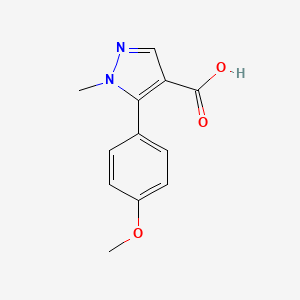
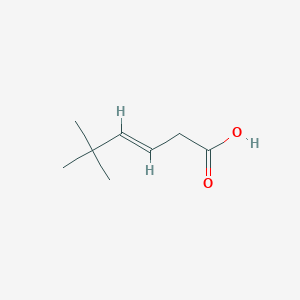
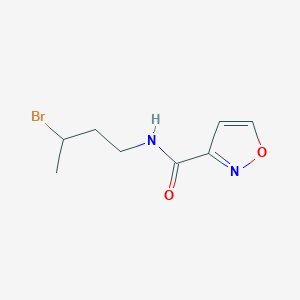
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
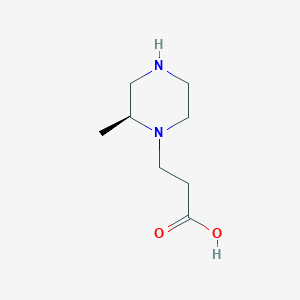
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
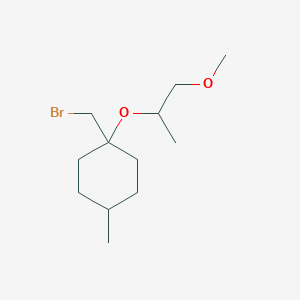
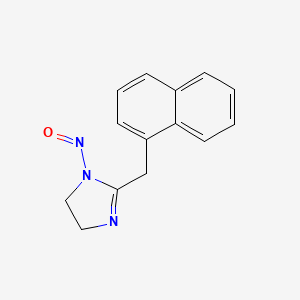
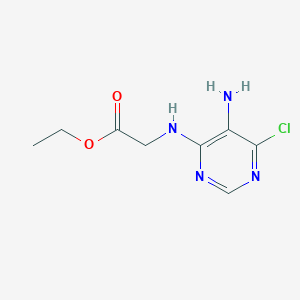
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
